molecular formula C20H12ClN3OS2 B292486 2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one

2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one

Cat. No. B292486
M. Wt: 409.9 g/mol
InChI Key: ZIZDSYFEWBHIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has also been found to inhibit the activity of certain enzymes that are involved in inflammation and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one have been extensively studied. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has also been found to inhibit the activity of certain enzymes that are involved in inflammation and viral replication. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cells, making it a promising candidate for further studies. Additionally, this compound has also shown potential as an anti-inflammatory agent and an antiviral agent.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity. This compound has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the study of 2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one. One direction is to further investigate its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of various cancer cells, and further studies are needed to fully understand its mechanism of action and its potential as a cancer treatment.
Another future direction is to investigate its potential as an anti-inflammatory agent and an antiviral agent. This compound has shown potential in inhibiting the activity of certain enzymes that are involved in inflammation and viral replication, and further studies are needed to fully understand its potential in these fields.
Overall, 2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one is a promising compound that has potential applications in various fields. Further studies are needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential as a treatment for cancer, inflammation, and viral infections.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one involves the reaction of 2-aminothiophene-3-carboxamide with 4-chlorobenzaldehyde and ammonium acetate in the presence of acetic acid. The resulting product is then reacted with phenyl isocyanate to obtain the final compound.

Scientific Research Applications

2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has also shown potential as an anti-inflammatory agent and an antiviral agent.

properties

Molecular Formula

C20H12ClN3OS2

Molecular Weight

409.9 g/mol

IUPAC Name

12-(4-chlorophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one

InChI

InChI=1S/C20H12ClN3OS2/c21-14-8-6-12(7-9-14)16-11-26-20-22-18-15(19(25)24(20)23-16)10-17(27-18)13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

ZIZDSYFEWBHIIK-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

C1C(=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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